molecular formula C16H34O4 B12662450 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol CAS No. 61625-13-6

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol

Cat. No.: B12662450
CAS No.: 61625-13-6
M. Wt: 290.44 g/mol
InChI Key: XAKJPEDIIFHZPU-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is a chemical compound with the molecular formula C16H34O4 and a molecular weight of 290.44 g/mol . It is characterized by the presence of hydroxyl groups and ether linkages, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol typically involves the reaction of dodecan-2-ol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of dodecan-2-ol, forming the desired product . The reaction conditions often include:

    Temperature: 100-150°C

    Pressure: 1-5 atm

    Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous feeding of dodecan-2-ol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is primarily based on its ability to interact with hydrophobic and hydrophilic molecules. The hydroxyl groups and ether linkages allow it to form hydrogen bonds and van der Waals interactions with various substrates. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is unique due to its balanced hydrophilic-lipophilic properties, making it versatile in various applications. Its ability to form stable emulsions and solubilize hydrophobic compounds sets it apart from other similar compounds .

Properties

CAS No.

61625-13-6

Molecular Formula

C16H34O4

Molecular Weight

290.44 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]dodecan-2-ol

InChI

InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-10-16(18)15-20-14-13-19-12-11-17/h16-18H,2-15H2,1H3

InChI Key

XAKJPEDIIFHZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCCOCCO)O

Origin of Product

United States

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